tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate
Overview
Description
Scientific Research Applications
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a protective group for amino acids and peptides during synthesis.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Safety and Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures if on skin or if inhaled .
Preparation Methods
The synthesis of tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups . The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) as a reagent in the presence of a base such as triethylamine . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Mechanism of Action
The mechanism of action of tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate involves its role as a protective group for amino functions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. This protection is crucial during multi-step synthesis processes, ensuring the integrity of the amino group until it is needed for further reactions .
Comparison with Similar Compounds
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate is unique due to its specific structure and protective capabilities. Similar compounds include:
tert-Butyl carbamate: Used for protecting primary amines.
Benzyl carbamate: Another protective group for amines, but requires stronger acidic conditions for deprotection.
Fmoc (9-fluorenylmethyloxycarbonyl): Commonly used in peptide synthesis for temporary protection of the α-amino group.
These compounds differ in their stability and deprotection conditions, making this compound a valuable choice for specific synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(1-cyclopropylimidazol-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-9-6-14(7-12-9)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISWOBWGDDHBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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